molecular formula C₈H₁₂O₇ B1141270 1,5-Dimethyl Citrate CAS No. 53798-96-2

1,5-Dimethyl Citrate

Cat. No.: B1141270
CAS No.: 53798-96-2
M. Wt: 220.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl Citrate is an organic compound with the molecular formula C8H12O7. It is a derivative of citric acid, characterized by the presence of two methyl groups attached to the citrate backbone. This compound is known for its applications in various fields, including its use as a plasticizer and solvent in the plastics industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl Citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl Citrate involves its interaction with molecular targets such as nuclear factor kappa-B (NF-κB) and inducible nitric oxide synthase (iNOS). It inhibits the expression of these targets, thereby reducing inflammation. This compound also affects the cyclooxygenase-2 (COX-2) pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl Citrate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its anti-inflammatory properties also set it apart from other citrate derivatives .

Properties

IUPAC Name

2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPVOJLUJUWKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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